molecular formula C21H23N3O3 B5199501 N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide

N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide

Cat. No. B5199501
M. Wt: 365.4 g/mol
InChI Key: MJRNGLXBKQRICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide (compound A) is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of oxazole derivatives and has shown promising results in various biological assays.

Mechanism of Action

Compound A exerts its effects by binding to the active site of the target enzyme and inhibiting its activity. This results in an increase in the levels of cyclic nucleotides, which can modulate various cellular processes. The exact mechanism of action of compound A is still under investigation, but it is thought to involve interactions with specific amino acid residues in the active site of the target enzyme.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides, which can lead to changes in cellular signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It is also stable and can be stored for long periods of time without degradation. However, there are some limitations to its use. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can make it difficult to use in vivo.

Future Directions

There are several future directions for research on compound A. One area of interest is its potential use in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another area of interest is the development of new analogs of compound A with improved properties, such as increased solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of compound A and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of compound A involves the reaction of N-methyl-2-(5-isoquinolinyloxy)acetamide with cyclohexyl isocyanate in the presence of a base. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to yield compound A in good yield and purity.

Scientific Research Applications

Compound A has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclic nucleotide phosphodiesterases, which are involved in various biological processes. This inhibition can lead to changes in cellular signaling pathways, which can be useful in studying the underlying mechanisms of various diseases.

properties

IUPAC Name

N-cyclohexyl-2-(isoquinolin-5-yloxymethyl)-N-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-24(16-7-3-2-4-8-16)21(25)18-13-27-20(23-18)14-26-19-9-5-6-15-12-22-11-10-17(15)19/h5-6,9-13,16H,2-4,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNGLXBKQRICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=COC(=N2)COC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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